molecular formula C10H8FN3O2 B012772 2-(4-Fluorophenyl)-4-methyl-5-nitro-1H-imidazole CAS No. 104575-41-9

2-(4-Fluorophenyl)-4-methyl-5-nitro-1H-imidazole

Cat. No.: B012772
CAS No.: 104575-41-9
M. Wt: 221.19 g/mol
InChI Key: CSWDWMZPZDWCGP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoronitrobenzene and 2-methylimidazole.

    Nitration: The 4-fluoronitrobenzene undergoes nitration to introduce the nitro group.

    Cyclization: The nitrated product is then subjected to cyclization with 2-methylimidazole under acidic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenoxide, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic medium.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-5-methyl-4-nitro-1H-imidazole.

    Substitution: 2-(4-Phenoxyphenyl)-5-methyl-4-nitro-1H-imidazole.

    Oxidation: 2-(4-Fluorophenyl)-5-carboxy-4-nitro-1H-imidazole.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

104575-41-9

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole

InChI

InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13)

InChI Key

CSWDWMZPZDWCGP-UHFFFAOYSA-N

SMILES

CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-]

Isomeric SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-]

Synonyms

2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE

Origin of Product

United States

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